Sniper(abl)-047

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

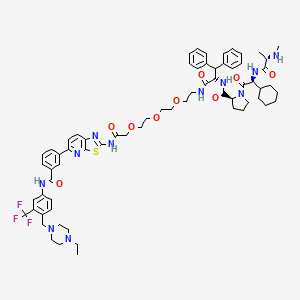

C67H82F3N11O9S |

|---|---|

Molecular Weight |

1274.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[2-[2-[2-[2-[[5-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-[1,3]thiazolo[5,4-b]pyridin-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C67H82F3N11O9S/c1-4-79-31-33-80(34-32-79)42-50-25-26-51(41-52(50)67(68,69)70)73-61(84)49-23-14-22-48(40-49)53-27-28-54-64(74-53)91-66(75-54)76-56(82)43-90-39-38-89-37-36-88-35-29-72-63(86)59(57(45-16-8-5-9-17-45)46-18-10-6-11-19-46)78-62(85)55-24-15-30-81(55)65(87)58(47-20-12-7-13-21-47)77-60(83)44(2)71-3/h5-6,8-11,14,16-19,22-23,25-28,40-41,44,47,55,57-59,71H,4,7,12-13,15,20-21,24,29-39,42-43H2,1-3H3,(H,72,86)(H,73,84)(H,77,83)(H,78,85)(H,75,76,82)/t44-,55-,58-,59-/m0/s1 |

InChI Key |

NGXYXIVUCDETCQ-LXFUJSLCSA-N |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sniper(abl)-047

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(abl)-047 is a novel heterobifunctional molecule designed for the targeted degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular components, the signaling pathways it perturbs, and the experimental validation of its activity. All quantitative data are presented in structured tables, and key experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the core mechanisms and experimental workflows.

Introduction to this compound

This compound belongs to a class of molecules known as "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), which are a subset of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.

This compound is a chimeric molecule that consists of three key components:

-

A targeting moiety: The ABL kinase inhibitor, HG-7-85-01, which specifically binds to the BCR-ABL protein.

-

An E3 ligase recruiting ligand: MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases.

-

A chemical linker: A flexible chain that connects the targeting moiety and the E3 ligase ligand.

The fundamental principle behind this compound is to induce proximity between the BCR-ABL protein and the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

The BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and growth.

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

BCR-ABL autophosphorylates and also phosphorylates a variety of downstream substrates, including STAT5 and CrkL, leading to the activation of these pro-survival and proliferative signaling cascades.

Mechanism of Action of this compound

The mechanism of action of this compound is a multi-step process that culminates in the degradation of the BCR-ABL protein:

-

Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to an IAP E3 ligase (such as cIAP1) through its MV-1 ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the BCR-ABL protein into small peptides.

-

Recycling of Components: After the degradation of BCR-ABL, this compound is released and can engage another BCR-ABL protein and E3 ligase, acting catalytically to induce further degradation. The ubiquitin molecules are also recycled.

Quantitative Data

The efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Degradation Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (BCR-ABL Degradation) | K562 | 2 µM | [1] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Activity of this compound Components

| Component | Target | Parameter | Value | Reference |

| HG-7-85-01 | ABL (wild-type) | IC50 | 0.8 nM | [2] |

| ABL (T315I mutant) | IC50 | 4 nM | [2] | |

| MV-1 | cIAP1 | KD | 5.8 nM |

IC50: The concentration of an inhibitor that is required for 50% inhibition of the activity of an enzyme. KD: The equilibrium dissociation constant, a measure of binding affinity.

Table 3: Cellular Activity of this compound in CML Cell Lines

| Assay | Cell Line | Parameter | Value |

| Cell Viability | K562 | IC50 | Data not available |

| Downstream Signaling | K562 | Inhibition of pSTAT5 | Dose-dependent |

| K562 | Inhibition of pCrkL | Dose-dependent |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Western Blotting for BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL protein in cells following treatment with this compound.

Protocol Steps:

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BCR-ABL and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of BCR-ABL are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of CML cells.

Protocol Steps:

-

Cell Seeding: K562 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Reagent Addition: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a WST-based reagent, is added to each well.

-

Incubation: The plates are incubated for 2-4 hours to allow for the metabolic conversion of the reagent by viable cells into a colored product.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex between BCR-ABL, this compound, and an IAP E3 ligase.

Protocol Steps:

-

Cell Treatment and Lysis: K562 cells are treated with this compound or vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the components of the putative complex (e.g., anti-BCR-ABL or anti-cIAP1) that is coupled to agarose or magnetic beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other components of the expected ternary complex (e.g., if anti-BCR-ABL was used for IP, blot for cIAP1, and vice versa). The presence of all three components in the eluate confirms the formation of the ternary complex.

Conclusion

This compound represents a promising therapeutic strategy for CML by specifically targeting the degradation of the oncogenic driver protein, BCR-ABL. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, offers a distinct advantage over traditional kinase inhibition. The data presented in this guide provide a solid foundation for the continued investigation and development of this compound and other targeted protein degraders in oncology. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential to overcome resistance to existing therapies.

References

The Chemical Architecture and Functional Dynamics of Sniper(abl)-047: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the structure, chemical properties, and mechanism of action of Sniper(abl)-047, a novel targeted protein degrader. Developed for researchers, scientists, and professionals in drug development, this document outlines the core attributes of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Core Concepts and Chemical Identity

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to eliminate specific proteins from cells. It achieves this by co-opting the cell's natural protein disposal system. The structure of this compound is a heterobifunctional chimera, comprising three key components: an Abl kinase inhibitor (HG-7-85-01), an Inhibitor of Apoptosis Protein (IAP) ligand (MV-1), and a chemical linker that conjugates the two.[1] This design enables the molecule to simultaneously bind to the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP), thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C67H82F3N11O9S |

| Molecular Weight | 1274.5 g/mol |

| Physical Form | Solid |

| Purity | 98% |

| Solubility | Soluble in DMSO |

Quantitative Analysis of Biological Activity

The efficacy of this compound and its constituent components has been quantified through various biochemical and cellular assays. The data presented below is extracted from key studies on SNIPER(ABL) compounds.

Degradation Capability

The primary measure of a SNIPER molecule's effectiveness is its ability to reduce the concentration of the target protein. This is typically expressed as the DC50 value, the concentration of the compound required to decrease the intracellular level of the target protein by 50%.

| Compound | Target Protein | DC50 (µM) | Cell Line |

| This compound | BCR-ABL | 2 | K562 |

Data sourced from MedChemExpress.[2]

Binding Affinities of Core Components

The binding affinity of the individual "warhead" (Abl inhibitor) and "E3 ligase recruiter" (IAP ligand) moieties to their respective targets is crucial for the formation of a stable ternary complex and subsequent degradation.

| Component | Target | Metric | Value (nM) |

| HG-7-85-01 | Abl (T315I mutant) | IC50 | 3 |

| MV-1 | c-IAPs | KD | 5.8 |

IC50 and KD values are indicative of the high affinity of the individual components for their targets.

Mechanism of Action: A Step-by-Step Breakdown

The protein degradation cascade initiated by this compound is a multi-step process. The following diagram illustrates the logical workflow from target engagement to protein elimination.

Caption: Experimental workflow of this compound-induced protein degradation.

BCR-ABL Signaling Pathway Modulation

This compound-mediated degradation of the BCR-ABL oncoprotein leads to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of chronic myeloid leukemia (CML) cells. The diagram below depicts the key signaling nodes affected.

Caption: BCR-ABL signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of SNIPER(ABL) compounds, based on the study by Shibata et al., 2017.

Protein Knockdown Assay (Western Blotting)

Objective: To quantify the reduction of BCR-ABL protein levels in cells treated with this compound.

-

Cell Culture and Treatment: K562 cells, a human CML cell line expressing BCR-ABL, are cultured under standard conditions. Cells are then incubated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).

-

Cell Lysis: After incubation, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.

-

Data Analysis: The chemiluminescent signals are captured using an imaging system. The intensity of the bands corresponding to BCR-ABL is quantified and normalized to the intensity of the loading control. The percentage of BCR-ABL protein reduction is then calculated relative to the vehicle-treated control.

Cell Viability Assay (WST Assay)

Objective: To assess the effect of this compound on the proliferation and viability of CML cells.

-

Cell Seeding: CML cells (e.g., K562) are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent is added to each well.

-

Incubation: The plates are incubated for a period that allows viable cells with active mitochondrial dehydrogenases to cleave the tetrazolium salt into a formazan dye.

-

Absorbance Measurement: The amount of formazan produced, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Conclusion

This compound represents a promising modality in the targeted therapy of cancers driven by oncoproteins such as BCR-ABL. Its unique mechanism of action, which leads to the complete removal of the target protein, offers a potential advantage over traditional kinase inhibitors that only block the protein's activity. The data and protocols presented in this guide provide a foundational understanding for further research and development in the field of targeted protein degradation.

References

The Role of Sniper(abl)-047 in the BCR-ABL Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sniper(abl)-047, a novel targeted protein degrader, and its critical role in the degradation of the oncogenic BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate pathogenic proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the entire protein from the cell. This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a class of heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

This compound is composed of three key components:

-

An ABL inhibitor moiety (HG-7-85-01) that specifically binds to the BCR-ABL protein.

-

An IAP ligand moiety (MV-1) that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP).

-

A linker that connects the ABL inhibitor and the IAP ligand.

This tripartite design allows this compound to act as a molecular bridge, bringing the BCR-ABL protein into close proximity with the IAP E3 ligase, thereby triggering the cell's natural protein disposal machinery to eliminate the oncoprotein.

Quantitative Data Summary

The efficacy of this compound in inducing the degradation of BCR-ABL has been quantified in preclinical studies. The key metric for a degrader's potency is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Compound | Target Protein | Cell Line | DC50 Value | Reference |

| This compound | BCR-ABL | K562 | 2 µM | [1][2] |

Mechanism of Action: The BCR-ABL Degradation Pathway

This compound mediates the degradation of BCR-ABL through the ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to the BCR-ABL protein (via its HG-7-85-01 moiety) and an IAP E3 ubiquitin ligase (via its MV-1 moiety). This results in the formation of a stable ternary complex.

-

Ubiquitination: The recruitment of the IAP E3 ligase to the BCR-ABL protein facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the BCR-ABL protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated BCR-ABL protein, unfolds it, and degrades it into small peptides, while recycling the ubiquitin molecules.

-

Inhibition of Downstream Signaling: The degradation of BCR-ABL leads to the downregulation of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. This includes the inhibition of phosphorylation of key substrates like STAT5 and CrkL.

Signaling Pathway Diagram

References

The Discovery and Development of Sniper(abl)-047: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and development of Sniper(abl)-047, a novel targeted protein degrader designed to eliminate the oncogenic BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of proteolysis-targeting chimeras (PROTACs) that utilize the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will cover the rational design, mechanism of action, key experimental data, and relevant methodologies in the preclinical evaluation of this compound and related compounds.

Introduction: The Rationale for BCR-ABL Degradation

Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is essential for the maintenance of the leukemic state. While tyrosine kinase inhibitors (TKIs) such as imatinib have revolutionized CML treatment, drug resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge.

Targeted protein degradation offers a promising alternative therapeutic strategy. Unlike inhibitors that require sustained occupancy of the target protein's active site, degraders like this compound catalytically induce the removal of the entire protein from the cell. This approach has the potential to overcome resistance mechanisms associated with kinase domain mutations and may lead to a more profound and durable response.

This compound: A Heterobifunctional Degrader

This compound is a chimeric molecule designed to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

Molecular Composition

This compound is composed of three key components:

-

A warhead targeting BCR-ABL: The ABL kinase inhibitor HG-7-85-01 . This is a type II ATP-competitive inhibitor effective against wild-type and certain mutant forms of BCR-ABL.

-

An E3 ligase-recruiting ligand: MV-1 , a ligand for the Inhibitor of Apoptosis Proteins (IAP) family of E3 ligases.

-

A chemical linker: A flexible polyethylene glycol (PEG)-based linker connects the warhead and the E3 ligase ligand, enabling the formation of a stable ternary complex between BCR-ABL and the IAP E3 ligase.

Mechanism of Action

The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound and related compounds is quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to reduce the level of the target protein by 50%.

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (µM) |

| This compound | HG-7-85-01 | MV-1 | 2 |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 |

| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 |

| Sniper(abl)-049 | Imatinib | Bestatin | 100 |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound and related compounds.

Synthesis of Sniper(abl) Compounds

A representative synthetic scheme for the generation of SNIPER(ABL) compounds involves the conjugation of an ABL inhibitor derivative and an IAP ligand derivative via a linker.

Caption: General Synthetic Workflow for Sniper(abl) Compounds.

Representative Protocol (based on similar SNIPER syntheses):

-

Functionalization of the ABL Inhibitor: The ABL inhibitor (HG-7-85-01) is chemically modified to introduce a reactive functional group (e.g., an amine or a carboxylic acid) at a position that does not interfere with its binding to BCR-ABL.

-

Linker Attachment: A bifunctional linker, such as a polyethylene glycol (PEG) chain with reactive ends, is reacted with the functionalized ABL inhibitor.

-

Conjugation with IAP Ligand: The ABL inhibitor-linker intermediate is then conjugated to the IAP ligand (MV-1), which also possesses a compatible reactive functional group.

-

Purification: The final this compound compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.

Cell Culture

-

Cell Line: K562, a human CML cell line that endogenously expresses the BCR-ABL protein, is commonly used.

-

Media: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

BCR-ABL Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.

Caption: Western Blot Workflow for BCR-ABL Degradation.

Detailed Protocol:

-

Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ABL. A loading control, such as an antibody against GAPDH or β-actin, is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the BCR-ABL protein levels are normalized to the loading control.

Downstream Signaling and Cellular Effects

Degradation of BCR-ABL by this compound is expected to inhibit downstream signaling pathways that are critical for CML cell survival and proliferation.

Caption: Inhibition of Downstream Signaling by this compound.

Key downstream effectors of BCR-ABL include STAT5 and CrkL. The phosphorylation of these proteins can be assessed by Western blot using phospho-specific antibodies to confirm the functional consequence of BCR-ABL degradation. Ultimately, the degradation of BCR-ABL and the inhibition of its signaling pathways are expected to lead to the suppression of CML cell growth.

Preclinical Development and Future Directions

The development of this compound represents a proof-of-concept for the use of IAP-recruiting PROTACs to degrade the oncogenic BCR-ABL protein. Further preclinical development would involve:

-

In vivo Efficacy Studies: Evaluation of this compound in animal models of CML (e.g., xenograft models using K562 cells) to assess its anti-leukemic activity, pharmacokinetic properties, and tolerability.

-

Lead Optimization: Further medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of this compound.

-

Biomarker Development: Identification of biomarkers to predict response and monitor the efficacy of BCR-ABL degraders in a clinical setting.

As of the latest available information, there are no registered clinical trials specifically for this compound. However, the broader field of targeted protein degradation is rapidly advancing, with several PROTACs now in clinical development for various cancers. The insights gained from the study of this compound and other BCR-ABL degraders are paving the way for a new generation of CML therapies.

Conclusion

This compound is a rationally designed targeted protein degrader that effectively induces the degradation of the oncoprotein BCR-ABL in CML cells. By hijacking the cellular IAP E3 ligase, it offers a distinct mechanism of action compared to traditional kinase inhibitors. The data presented in this guide underscore the potential of this approach to address the challenge of TKI resistance in CML. Continued research and development in this area hold the promise of delivering novel and effective treatments for patients with this disease.

Sniper(abl)-047: A Targeted Protein Degrader for the Investigation of Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and persistence of leukemic stem cells necessitate the exploration of alternative therapeutic strategies. Targeted protein degradation, utilizing technologies like PROteolysis TArgeting Chimeras (PROTACs), offers a novel approach to eliminate the disease-driving protein entirely. This whitepaper provides a comprehensive technical overview of Sniper(abl)-047, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), designed to induce the degradation of the BCR-ABL protein. This document details its mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to specifically target the BCR-ABL oncoprotein for degradation via the ubiquitin-proteasome system.[1][2][3][4] It is a member of the SNIPER platform, which utilizes ligands for Inhibitor of Apoptosis Proteins (IAPs) to recruit E3 ubiquitin ligases to the protein of interest.[2][5]

Molecular Composition:

This compound is composed of three key components:

-

A BCR-ABL Ligand: It incorporates HG-7-85-01, a potent ABL kinase inhibitor, which serves to bind to the BCR-ABL protein.[1][6][7]

-

An E3 Ligase Ligand: It utilizes MV-1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) and other IAPs, to recruit the E3 ubiquitin ligase machinery.[1][6][7]

-

A Linker: A chemical linker connects the ABL inhibitor and the IAP ligand, enabling the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1][6][7]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The molecule facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase (such as cIAP1).[2][5] This proximity induces the poly-ubiquitination of BCR-ABL. The ubiquitin tags mark the oncoprotein for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BCR-ABL proteins.

Quantitative Data

The efficacy of this compound and related compounds is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) | Cell Line | Reference |

| This compound | HG-7-85-01 | MV-1 | 2 | K562 | [1][6][7] |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | K562 | [3] |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 | [3][8] |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 | K562 | [9] |

| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 | K562 | [8] |

| Sniper(abl)-020 | Dasatinib | Bestatin | Not specified | Not specified | [10] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 | [8][11] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments to study the effects of this compound on CML cells. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Cell Culture

-

Cell Line: K562, a human CML cell line that endogenously expresses the BCR-ABL protein, is commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is designed to quantify the degradation of BCR-ABL protein following treatment with this compound.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR (or anti-ABL) and anti-GAPDH (or anti-β-actin) as a loading control.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed K562 cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 μM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control (GAPDH or β-actin).

Cell Viability Assay (WST-8/CCK-8)

This assay measures the effect of this compound on the viability and proliferation of CML cells.

Materials:

-

K562 cells

-

This compound

-

96-well plates

-

WST-8 or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

Assay: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Downstream Effects

The degradation of BCR-ABL by this compound is expected to inhibit its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.

Key downstream substrates of BCR-ABL include STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein).[12] Phosphorylation of these proteins is a hallmark of BCR-ABL activity. Treatment with this compound should lead to a reduction in the phosphorylation of STAT5 and CrkL, which can be assessed by western blotting using phospho-specific antibodies.[12] This inhibition of downstream signaling ultimately leads to suppressed proliferation of BCR-ABL-positive CML cells.[12]

Conclusion and Future Directions

This compound represents a promising chemical tool for studying the consequences of BCR-ABL protein elimination in CML. Its ability to induce rapid and efficient degradation of the oncoprotein provides a powerful alternative to traditional kinase inhibition. Further research is warranted to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential to overcome TKI resistance and eradicate CML stem cells. The detailed methodologies and conceptual frameworks provided in this whitepaper are intended to facilitate and guide future investigations into this and other targeted protein degraders for CML.

References

- 1. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of Sniper(abl)-047: HG-7-85-01 and MV-1

This guide provides a detailed examination of Sniper(abl)-047, a heterobifunctional molecule designed for targeted protein degradation. It focuses on its two primary functional components: HG-7-85-01, a potent Bcr-Abl inhibitor, and MV-1, an Inhibitor of Apoptosis Protein (IAP) ligand. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[1][2] These molecules consist of three parts: a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] In the case of this compound, HG-7-85-01 targets the oncogenic Bcr-Abl protein, while MV-1 recruits IAP E3 ligases.[3][4]

Component 1: HG-7-85-01 - The Bcr-Abl Targeting Ligand

HG-7-85-01 is a highly potent, type II ATP-competitive inhibitor that targets the Bcr-Abl kinase, a key driver in chronic myelogenous leukemia (CML).[5][6] Its significance lies in its ability to inhibit not only the wild-type Bcr-Abl but also clinically relevant mutants, including the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[5][7]

Mechanism of Action: HG-7-85-01 selectively binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity in a concentration-dependent manner.[5][6] This inhibition blocks downstream signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis (programmed cell death), and cell-cycle arrest at the G0/G1 phase in Bcr-Abl-expressing cells.[5][6] Beyond Bcr-Abl, it also shows inhibitory activity against other kinases such as PDGFRα, Kit, and Src.[5]

Quantitative Data: Inhibitory Activity of HG-7-85-01

| Target Kinase/Cell Line | IC50 Value | Notes |

| T315I mutant Bcr-Abl Kinase | 3 nM | [5][6] |

| KDR (VEGFR2) | 20 nM | [5][6] |

| RET | 30 nM | [5][6] |

| Non-mutant Bcr-Abl (in cells) | 0.06 - 0.14 µM | [5][6] |

| Bcr-Abl-T315I (in cells) | 0.06 - 0.14 µM | [5][6] |

| Ba/F3 cells with c-Src | 190 nM (EC50) | [5] |

| Ba/F3 cells with T338I Src | 290 nM (EC50) | [5] |

| Ba/F3 cells with T338M Src | 150 nM (EC50) | [5] |

Component 2: MV-1 - The E3 Ligase Recruiting Ligand

MV-1 is an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[8] In the context of SNIPER molecules, MV-1 functions as the E3 ligase-recruiting moiety.[2] IAPs, such as cIAP1, cIAP2, and XIAP, are RING-type E3 ubiquitin ligases that play a role in suppressing apoptosis.[2][9]

Mechanism of Action: By binding to IAPs, MV-1 allows the SNIPER molecule to recruit these E3 ligases to the target protein (Bcr-Abl).[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target, tagging it for destruction. Interestingly, the binding of IAP ligands can also induce the simultaneous degradation of the IAPs themselves, such as cIAP1 and cIAP2, through autoubiquitination.[1][8][9]

Quantitative Data: Activity of MV-1

| Cell Line | IC50 Value | Notes |

| EVSAT cells | 5 µM | For growth inhibition.[8] |

Synergistic Action in this compound

This compound conjugates HG-7-85-01 to MV-1 via a chemical linker, creating a single molecule with dual functionality.[3][4] This design allows it to act as a potent degrader of the Bcr-Abl protein.

Mechanism of Action: The molecule induces the formation of a ternary complex, bringing together the Bcr-Abl protein (bound by the HG-7-85-01 moiety) and an IAP E3 ligase (recruited by the MV-1 moiety). This induced proximity enables the IAP to polyubiquitinate Bcr-Abl. The polyubiquitin chain is a signal for the cell's proteasome, which then recognizes and degrades the Bcr-Abl protein. This event-driven, catalytic mode of action differentiates it from simple inhibition, as a single SNIPER molecule can induce the degradation of multiple target proteins.

Quantitative Data: Degradation Activity of this compound

| Molecule | DC50 Value | Target Protein |

| This compound | 2 µM | Bcr-Abl |

Visualizations

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

References

- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hg-7-85-01 | CAS#:1258391-13-7 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

Sniper(abl)-047: A Technical Guide to its Specificity for BCR-ABL Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sniper(abl)-047, a novel protein degrader targeting the oncogenic BCR-ABL kinase. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This document outlines the quantitative data available on its efficacy, the experimental protocols for its characterization, and the signaling pathways it impacts.

Core Mechanism of Action

This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor HG-7-85-01 with the cellular inhibitor of apoptosis protein (cIAP) ligand MV-1. This design allows this compound to simultaneously bind to the BCR-ABL kinase and an E3 ubiquitin ligase (cIAP1), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

Quantitative Data Summary

The efficacy of this compound and its components has been characterized by their half-maximal degradation concentration (DC50), inhibitory concentrations (IC50), and binding affinities (Kd).

| Compound | Target | Assay Type | Value | Reference |

| This compound | BCR-ABL Protein | Degradation (DC50) in K562 cells | 2 µM | [1] |

| HG-7-85-01 | Bcr-Abl (T315I mutant) | Kinase Inhibition (IC50) | 3 nM | [2][3] |

| KDR | Kinase Inhibition (IC50) | 20 nM | [2][3] | |

| RET | Kinase Inhibition (IC50) | 30 nM | [2][3] | |

| Other Kinases | Kinase Inhibition (IC50) | >2 µM | [2][3] | |

| MV-1 | c-IAP1/2 | Binding Affinity (Kd) | 5.8 nM |

Specificity of this compound

The specificity of this compound for the BCR-ABL kinase is primarily determined by the selectivity of its ABL inhibitor component, HG-7-85-01.

Kinase Selectivity of HG-7-85-01

HG-7-85-01 is a potent inhibitor of the T315I mutant of Bcr-Abl, a common mutation that confers resistance to many ABL kinase inhibitors. It also shows inhibitory activity against a limited number of other kinases, such as KDR and RET. Importantly, it demonstrates weak to no inhibition against a broader panel of kinases, with IC50 values greater than 2 µM[2][3]. This inherent selectivity of the "warhead" is crucial for the specific degradation of BCR-ABL by this compound. A direct kinase selectivity panel for the complete this compound molecule is not currently available in the public domain.

| Kinase | IC50 (nM) |

| Bcr-Abl (T315I) | 3 |

| KDR | 20 |

| RET | 30 |

| Various other kinases | >2000 |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of compounds like this compound. Below are the key experimental protocols.

Determination of DC50 by Western Blotting

This protocol is a standard method for quantifying the degradation of a target protein induced by a degrader molecule.

1. Cell Culture and Treatment:

-

K562 cells, a human chronic myelogenous leukemia cell line expressing BCR-ABL, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded at an appropriate density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

3. Protein Quantification:

-

The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BCR-ABL and a loading control protein (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

5. Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The level of BCR-ABL is normalized to the corresponding loading control.

-

The percentage of BCR-ABL degradation is calculated relative to the vehicle-treated control.

-

The DC50 value is determined by plotting the percentage of degradation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.

Caption: The BCR-ABL signaling pathway, which promotes cell proliferation and inhibits apoptosis.

Caption: Mechanism of action of this compound, leading to BCR-ABL degradation.

Caption: Experimental workflow for determining the DC50 of this compound.

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of Sniper(abl)-047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Sniper(abl)-047, a novel targeted protein degrader. The document details the core mechanism, experimental methodologies, and quantitative data from foundational research, offering insights for professionals in drug development and cancer research.

Core Concept: SNIPER Technology

This compound is a Specific and Non-genetic IAP-based Protein Eraser (SNIPER), a class of molecules designed to eliminate specific proteins from cells.[1] SNIPERs are chimeric molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases, to a target protein.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] Unlike traditional inhibitors that only block a protein's function, SNIPERs physically remove the protein, offering a potentially more potent and durable therapeutic effect.[2]

This compound: A Targeted BCR-ABL Degrader

This compound is specifically designed to target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML).[2] It is composed of two key moieties connected by a linker:

-

ABL Inhibitor (HG-7-85-01): This component specifically binds to the ABL kinase domain of the BCR-ABL protein.[2][3]

-

IAP Ligand (MV-1): This moiety recruits cellular IAPs (cIAPs).[2][3]

By bringing BCR-ABL and IAPs into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the oncogenic protein.[2]

Quantitative Data Summary

The in vitro efficacy of this compound and related compounds was primarily assessed by determining their half-maximal degradation concentration (DC50), which is the concentration required to reduce the level of the target protein by 50%.

| Compound | ABL Inhibitor | IAP Ligand | DC50 (µM) for BCR-ABL Degradation | Reference |

| This compound | HG-7-85-01 | MV-1 | 2 | [2][3] |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | [2] |

| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | [4] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to evaluate this compound. These protocols are based on the primary research publication by Shibata et al. in Cancer Science (2017).[2]

Cell Culture

-

Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL protein, was used for the primary in vitro assays.[2]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

Western Blotting for BCR-ABL Degradation

This assay was performed to quantify the reduction of BCR-ABL protein levels upon treatment with this compound.

-

Cell Treatment: K562 cells were seeded in appropriate culture plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration, typically 6 hours.[2]

-

Cell Lysis: After incubation, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane was then incubated with a primary antibody specific for ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) was used as a loading control.[2]

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands was quantified using densitometry software. The levels of BCR-ABL were normalized to the loading control.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow for its in vitro evaluation.

Caption: Mechanism of this compound-induced BCR-ABL degradation.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Impact of this compound on BCR-ABL downstream signaling.

References

- 1. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

An In-depth Technical Guide to SNIPER Technology for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology has garnered significant attention. SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] This guide provides a comprehensive technical overview of SNIPER technology, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of key pathways and workflows.

SNIPERs are a class of Proteolysis Targeting Chimeras (PROTACs) that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.[1][3] The tripartite structure of a SNIPER molecule consists of a ligand that binds to the target protein, a ligand that recognizes an IAP E3 ligase (such as cIAP1 or XIAP), and a chemical linker that connects the two ligands.[1][2] This elegant design allows for the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP E3 ligase, initiating a cascade of events that leads to the degradation of the target protein.[4][5][6]

Core Mechanism of Action

The mechanism of SNIPER-mediated protein degradation can be broken down into the following key steps:

-

Ternary Complex Formation: The SNIPER molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an IAP E3 ligase, bringing them into close proximity to form a ternary complex.[4]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

SNIPER Recycling: After the degradation of the target protein, the SNIPER molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1]

Quantitative Data Presentation

The efficacy of SNIPERs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the SNIPER required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for various SNIPERs targeting different proteins.

| SNIPER Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER(BRD)-1 | BRD4 | LNCaP | Not specified | >90% at 0.1 µM | [7] |

| SNIPER-7 | BRD4 | Not specified | Not specified | Effective at 0.1 µM | [1] |

| SNIPER-8 | BRD4 | Not specified | Effective at 0.1 µM | Not specified | [1] |

| ZZ7-16-073 | BRD4 | MOLT-4 | 15 pM | 97% | [5] |

| SNIPER Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ABL)-39 | BCR-ABL | K562 | 10 nM | >90% at 100 nM | [8] |

| SNIPER-5 | BCR-ABL | K562 | ~100 nM (maximum knockdown) | Not specified | [1] |

| SNIPER(ABL)-019 | BCR-ABL | Not specified | 0.3 µM | Not specified | [6] |

| SNIPER(ABL)-024 | BCR-ABL | Not specified | 5 µM | Not specified | [6] |

| SNIPER(ABL)-058 | BCR-ABL | Not specified | 10 µM | Not specified | [6] |

| SNIPER Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER(AR)-51 | Androgen Receptor (AR) | Prostate cancer cells | Micromolar concentrations | Not specified | [3][9] |

| SNIPER-13 | Androgen Receptor (AR) | Not specified | Micromolar concentrations | Not specified | [3] |

| ARD-61 | Androgen Receptor (AR) | LNCaP, VCaP | Sub-micromolar | Not specified | [10] |

| ARV-110 | Androgen Receptor (AR) | VCaP, LNCaP | < 1 nM | >95% |

| SNIPER Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | 0.097 µM | Not specified | [6] |

| SNIPER(ER)-3 | Estrogen Receptor α (ERα) | MCF-7 | Effective at 30 µM | Not specified |

Experimental Protocols

Western Blotting for Protein Degradation Assessment

This protocol outlines the general steps for evaluating the degradation of a target protein following treatment with a SNIPER molecule.

a. Cell Culture and Treatment:

-

Seed the desired cell line (e.g., LNCaP for AR, K562 for BCR-ABL, MCF-7 for ERα) in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of the SNIPER molecule or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

d. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

f. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).

-

Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay

This protocol describes how to assess the effect of SNIPER-induced protein degradation on cell viability using a tetrazolium-based assay (e.g., MTT or MTS).

a. Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

-

Allow the cells to attach and grow for 24 hours.

b. SNIPER Treatment:

-

Treat the cells with a serial dilution of the SNIPER molecule or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

c. Viability Measurement (MTS Assay Example):

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

d. Data Analysis:

-

Subtract the background absorbance (from wells with media only).

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the SNIPER concentration to determine the half-maximal inhibitory concentration (IC50).

Mandatory Visualizations

Signaling Pathway of SNIPER-Mediated Protein Degradation

Caption: Mechanism of SNIPER-mediated protein degradation.

Experimental Workflow for SNIPER Efficacy Evaluation

Caption: Workflow for evaluating SNIPER efficacy.

References

- 1. SNIPER peptide-mediated degradation of endogenous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.bcm.edu [cdn.bcm.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

The Potential Therapeutic Applications of SNIPER(abl)-047: A Technical Guide to Targeted BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, often mediated by mutations in the ABL kinase domain, presents a significant clinical challenge. A novel therapeutic strategy, "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), offers a promising approach to overcome TKI resistance by inducing the targeted degradation of the BCR-ABL protein. This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of SNIPER(abl)-047, a chimeric molecule designed to specifically eliminate the BCR-ABL protein. We will delve into its mechanism of action, the signaling pathways it impacts, available preclinical data, and the experimental protocols used to evaluate its efficacy.

Introduction to SNIPER Technology and this compound

SNIPERs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound is a SNIPER designed to target the BCR-ABL oncoprotein for degradation.[2] It achieves this by conjugating the ABL kinase inhibitor HG-7-85-01 with MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ligase activity.[2] By physically bringing BCR-ABL into proximity with IAPs, this compound triggers the ubiquitination and subsequent proteasomal degradation of the oncoprotein, thereby eliminating its downstream signaling and oncogenic activity.

Mechanism of Action of this compound

The mechanism of action of this compound is a multi-step process that hijacks the cell's natural protein disposal machinery:

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to an IAP E3 ligase via its MV-1 moiety, forming a ternary complex.

-

Ubiquitination: The recruitment of the IAP E3 ligase to the BCR-ABL protein facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the BCR-ABL protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling of this compound: After inducing the degradation of a BCR-ABL molecule, this compound is released and can engage another BCR-ABL protein, acting catalytically to induce further degradation.

References

Methodological & Application

Application Notes and Protocols for Sniper(abl)-047 in K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-047 is an experimental compound designed to induce the degradation of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This molecule is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). This compound is composed of the ABL kinase inhibitor HG-7-85-01 linked to the Inhibitor of Apoptosis Protein (IAP) ligand MV-1.[1] This bifunctional design allows for the recruitment of the cellular E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for the experimental use of this compound in the K562 human CML cell line, a widely used model for studying BCR-ABL-positive leukemia.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to selectively eliminate the oncogenic BCR-ABL protein. The HG-7-85-01 moiety binds to the ABL kinase domain of BCR-ABL, while the MV-1 ligand recruits cellular Inhibitor of Apoptosis Proteins (cIAP1 and XIAP), which possess E3 ubiquitin ligase activity. This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, ultimately suppressing cancer cell growth and survival.[2]

Data Presentation

Quantitative Data for SNIPER(ABL) Compounds in K562 Cells

| Compound | Target Ligand | IAP Ligand | DC50 (Degradation) | IC50 (Viability) | Reference |

| This compound | HG-7-85-01 | MV-1 | 2 µM | Not Available | [1] |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | Not Available | [3][4] |

| Sniper(abl)-024 | Not Specified | Not Specified | 5 µM | Not Available | [5] |

Experimental Protocols

K562 Cell Culture

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

-

Cells grow in suspension. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[7]

-

To passage, centrifuge the cell suspension at 100-200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to the desired density.

-

Cell viability can be assessed using Trypan Blue exclusion assay.[8]

-

For cryopreservation, resuspend cells in a freezing medium composed of 90% FBS and 10% DMSO at a concentration of 1-2 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

Materials:

-

K562 cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for BCR-ABL Degradation and Signaling Pathway Analysis

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR (or anti-Abl), anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH (or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to acclimate.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours). A 6-hour incubation is often sufficient to observe effects on signaling pathways.[2]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

K562 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed K562 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest both adherent and suspension cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.